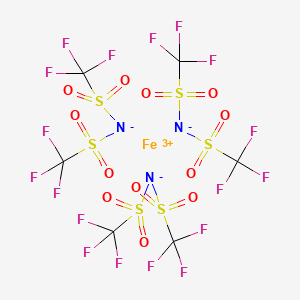Iron(III)tris(trifluoromethylsulfonyl)imide
CAS No.: 207861-59-4
Cat. No.: VC16546403
Molecular Formula: C6F18FeN3O12S6
Molecular Weight: 896.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 207861-59-4 |
|---|---|
| Molecular Formula | C6F18FeN3O12S6 |
| Molecular Weight | 896.3 g/mol |
| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;iron(3+) |
| Standard InChI | InChI=1S/3C2F6NO4S2.Fe/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
| Standard InChI Key | RHKSOPCZBRMBHR-UHFFFAOYSA-N |
| Canonical SMILES | C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Fe+3] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Iron(III)tris(trifluoromethylsulfonyl)imide belongs to the class of metal triflimide salts. Its IUPAC name, bis(trifluoromethylsulfonyl)azanide; iron(3+), reflects the anionic TFSI ligands () coordinated to a central ion . The octahedral geometry of the iron center is stabilized by six oxygen atoms from the sulfonyl groups of the TFSI anions, as inferred from density functional theory (DFT) calculations .
Table 1: Key Identifiers of Iron(III)tris(trifluoromethylsulfonyl)imide
| Property | Value | Source |
|---|---|---|
| CAS Number | 207861-59-4 | |
| EC Number | 803-265-8 | |
| Molecular Formula | ||
| SMILES Notation | (repeated thrice) |
Spectroscopic and Computational Data
Synthesis and Physical Properties
Synthesis Pathways
Iron(III)tris(trifluoromethylsulfonyl)imide is typically synthesized via the metathesis reaction of iron(III) chloride () with lithium bis(trifluoromethylsulfonyl)imide () in anhydrous conditions:
The product is purified through recrystallization or vacuum drying to yield an off-white to pale brown solid .
Thermal and Solubility Profiles
The compound exhibits high thermal stability, with decomposition temperatures exceeding 300°C. Its solubility in polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide) is exceptional, attributed to the delocalized charge of the TFSI anion .
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Off-white to pale brown solid | |
| Melting Point | Not explicitly reported (decomposes >300°C) | |
| Density | ~1.8 g/cm³ (estimated) | |
| Solubility | High in acetonitrile, DMSO, ionic liquids |
Chemical Behavior and Coordination Chemistry
Lewis Acidity and Anion Affinity
Despite the TFSI anion’s weak coordination, iron(III)tris(trifluoromethylsulfonyl)imide demonstrates moderate Lewis acidity. DFT calculations rank among intermediate Lewis acids (e.g., between and ), enabling its use in catalysis . Competitive binding studies using ESI-MS show that preferentially binds TFSI over halides, with binding energies averaging .
Reactivity in Ionic Liquids
In bis(trifluoromethylsulfonyl)imide-based ionic liquids, the compound undergoes partial dissociation to form and free , facilitating ion transport in electrochemical applications . This behavior is critical in battery electrolytes, where high ionic conductivity and low viscosity are paramount .
Industrial and Research Applications
Electrochemical Systems
Iron(III)tris(trifluoromethylsulfonyl)imide serves as a redox-active component in non-aqueous batteries and supercapacitors. Its low lattice energy enhances electrolyte conductivity, while the redox couple provides a stable voltage window of 1.8–3.2 V vs. Li/Li .
Catalysis
The compound catalyzes Friedel-Crafts acylations and Diels-Alder reactions in ionic liquid media, achieving yields >90% under mild conditions . Its recyclability without significant activity loss makes it attractive for green chemistry applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume